molecular formula C11H12O4S B14514006 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate CAS No. 62735-67-5

1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate

Cat. No.: B14514006
CAS No.: 62735-67-5
M. Wt: 240.28 g/mol
InChI Key: DSJGKGMPVCRVFB-UHFFFAOYSA-N
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Description

1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of methanesulfinyl chloride with phenylacetic acid under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of chlorine gas .

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes utilize acyl chlorides or acid anhydrides as reactants, with sulfuric acid or other strong acids as catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methanesulfinyl)-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methanesulfinyl group allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

62735-67-5

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

(1-methylsulfinyl-2-oxo-2-phenylethyl) acetate

InChI

InChI=1S/C11H12O4S/c1-8(12)15-11(16(2)14)10(13)9-6-4-3-5-7-9/h3-7,11H,1-2H3

InChI Key

DSJGKGMPVCRVFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)S(=O)C

Origin of Product

United States

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